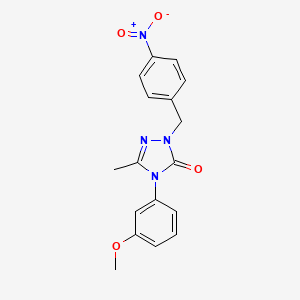![molecular formula C20H15F3O6 B2632149 propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate CAS No. 637750-32-4](/img/structure/B2632149.png)
propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of coumarin . It has a CAS number of 637750-32-4 .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many research groups due to their biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is one approach, where the influence of various Lewis acids on the reaction has been explored .Molecular Structure Analysis
The molecular structure of this compound includes a 4H-chromen-3-yl group, which is a derivative of coumarin, and a propyl 4-hydroxybenzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity, can be found in resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related compounds often involves multicomponent reactions that offer efficient pathways to complex chromene derivatives. For instance, three-component reactions involving coumarin derivatives have been utilized to synthesize polyfunctionalized chromenes with good yields under mild conditions (Asghari, Baharfar, Darabi, & Mohammadian, 2014). These methodologies highlight the versatility of coumarin-based compounds in organic synthesis, providing insights into potential routes for synthesizing the target compound.
Structural characterization is crucial for understanding the properties of synthesized compounds. X-ray crystallography has been used to determine the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, offering insights into the molecular arrangements and interactions within crystals of similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activities
The biological activities of coumarin derivatives are a significant area of research, with studies exploring their antimicrobial and anticancer properties. For example, synthesized derivatives of 7-hydroxy coumarin have shown antimicrobial activity, indicating the potential of these compounds in developing new therapeutic agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006). Furthermore, bis-chromenone derivatives have been investigated for their anti-proliferative activity against human cancer cells, revealing specific structural features that enhance their activity (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Sensor Applications and Other Uses
Some coumarin derivatives have been studied for their potential as fluorescence sensors, with specific compounds exhibiting high sensitivity for detecting metal ions such as iron(III) (Joshi, Kumari, Bhattacharjee, Sarmah, Sakhuja, & Pant, 2015). This application underscores the diverse functional capabilities of coumarin-based compounds beyond their biological activities.
Eigenschaften
IUPAC Name |
propyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O6/c1-2-9-27-19(26)11-3-6-13(7-4-11)28-17-16(25)14-8-5-12(24)10-15(14)29-18(17)20(21,22)23/h3-8,10,24H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKCQXUHIBMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

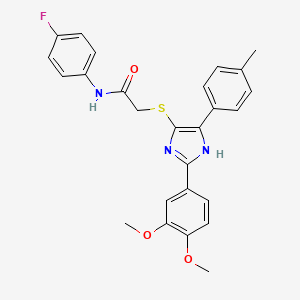
![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)
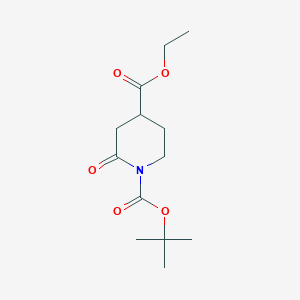
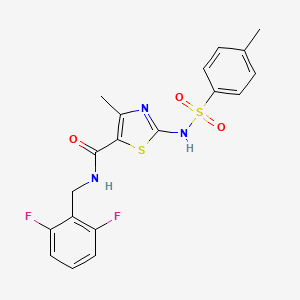
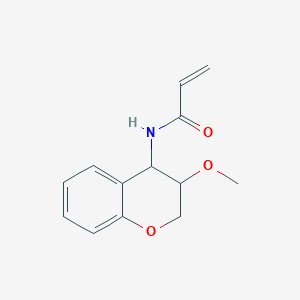
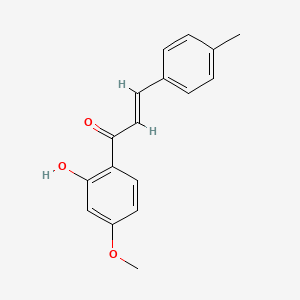
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-cyclohexylurea](/img/structure/B2632079.png)
![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)
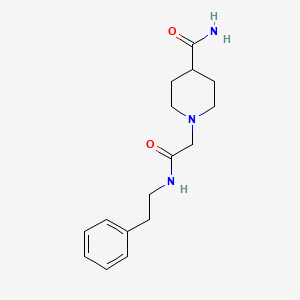
![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)
![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)
![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)
